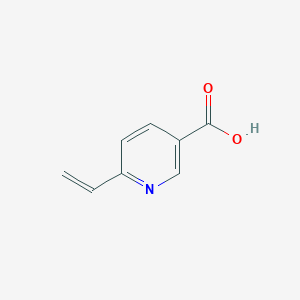

6-Vinylnicotinic acid

Descripción

Nicotinic acid (pyridine-3-carboxylic acid), also known as niacin or vitamin B3, is a precursor to NAD/NADP coenzymes and a key compound in metabolism . Its derivatives, such as 6-substituted variants, are studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and material science. This article focuses on comparing these analogs, including 6-methylnicotinic acid, 6-(o-tolyl)nicotinic acid, and 6-hydroxynicotinic acid, based on available data.

Propiedades

IUPAC Name |

6-ethenylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h2-5H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAXAGYQQYQNTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211579-10-0 | |

| Record name | 6-ethenylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Vinylnicotinic acid can be synthesized through several methods. One common approach involves the vinylation of nicotinic acid derivatives. This process typically requires the use of a palladium catalyst and a suitable vinylating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide or toluene .

Industrial Production Methods: On an industrial scale, the production of 6-vinylnicotinic acid may involve the oxidation of 6-vinylnicotinamide or other related precursors. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time .

Análisis De Reacciones Químicas

Types of Reactions: 6-Vinylnicotinic acid undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 6-ethylpyridine derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted nicotinic acid derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens or organometallic compounds are employed under appropriate conditions.

Major Products Formed:

Oxidation: 6-Formylnicotinic acid or 6-carboxynicotinic acid.

Reduction: 6-Ethylnicotinic acid.

Substitution: Various substituted nicotinic acids depending on the substituent used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that 6-Vinylnicotinic acid exhibits potential anticancer activities. A study demonstrated that derivatives of 6-VNA could inhibit the proliferation of cancer cells by inducing apoptosis through reactive oxygen species (ROS) generation. This property makes it a candidate for further development in cancer therapeutics.

1.2 Neuroprotective Effects

6-VNA has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. It has been shown to enhance neuronal survival and reduce oxidative stress, suggesting a role in neuroprotection and cognitive enhancement.

Material Science

2.1 Synthesis of Functional Polymers

6-Vinylnicotinic acid is utilized in the synthesis of functional polymers through radical polymerization techniques. These polymers can be tailored for specific applications, including drug delivery systems and smart materials that respond to environmental stimuli.

2.2 Nanomaterials Development

The compound is also employed in the development of nanomaterials. For instance, 6-VNA-based ligands have been used to stabilize metal nanoparticles, enhancing their catalytic properties and stability for various chemical reactions.

Environmental Applications

3.1 Dye Removal from Water

Recent studies have shown that 6-Vinylnicotinic acid can be incorporated into hydrogel systems that effectively remove toxic dyes from wastewater. The hydrogels formed from 6-VNA exhibit high adsorption capacities due to their porous structure and functional groups that interact with dye molecules.

3.2 Heavy Metal Ion Adsorption

The compound has also been tested for its ability to adsorb heavy metal ions from contaminated water sources. The presence of carboxylic acid groups allows for chelation with metal ions, making it a viable option for environmental cleanup efforts.

Case Studies

Mecanismo De Acción

The mechanism of action of 6-vinylnicotinic acid involves its interaction with specific molecular targets. The vinyl group can undergo various chemical transformations, allowing the compound to participate in different biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . Additionally, the compound may influence cellular processes by modulating the expression of specific genes .

Comparación Con Compuestos Similares

Structural and Chemical Properties

The substituent at the 6-position significantly influences physicochemical properties. Below is a comparative analysis:

Key Observations:

Actividad Biológica

6-Vinylnicotinic acid (6-VNA) is a derivative of nicotinic acid, which has gained attention due to its potential therapeutic applications and biological activities. This article explores the biological activity of 6-VNA, focusing on its mechanisms of action, therapeutic potential, and case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

6-Vinylnicotinic acid is characterized by a vinyl group attached to the 6-position of the pyridine ring of nicotinic acid. Its chemical formula is , and it possesses unique properties that contribute to its biological functions.

Mechanisms of Biological Activity

The biological activity of 6-VNA is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs) and its role in modulating metabolic pathways. Research indicates that:

- Nicotinic Acetylcholine Receptor Modulation : 6-VNA acts as a ligand for nAChRs, influencing neurotransmission and potentially offering neuroprotective effects.

- Metabolic Pathway Influence : It has been shown to affect the synthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme in cellular metabolism.

Therapeutic Potential

Recent studies have demonstrated the potential of 6-VNA in various therapeutic contexts:

- Cancer Therapy : Preliminary research suggests that 6-VNA may enhance the efficacy of certain chemotherapeutic agents by protecting normal tissues from toxicity while exerting cytotoxic effects on cancer cells.

- Neuroprotection : Its ability to modulate nAChRs indicates potential applications in neurodegenerative diseases, where enhancing cholinergic signaling could be beneficial.

Table 1: Summary of Key Studies on 6-Vinylnicotinic Acid

Detailed Findings

- Cancer Treatment : In a study involving xenograft models, 6-VNA was co-administered with a selective NAMPT inhibitor, showing significant improvement in survival rates compared to controls. The study highlighted that the combination therapy reduced tumor growth while protecting normal tissues from drug-induced toxicity .

- Neuroprotective Effects : Research indicated that 6-VNA could protect neuronal cells from apoptosis induced by oxidative stress. This effect was mediated through the activation of nAChRs, which play a crucial role in neuronal survival and function .

- Metabolic Regulation : Another study found that treatment with 6-VNA significantly increased NAD levels in hepatocytes, suggesting its potential role in enhancing cellular metabolism and energy production .

Q & A

Q. How should researchers address potential cytotoxicity artifacts in 6-Vinylnicotinic acid studies?

- Methodological Answer: Include counter-screens against non-target cells (e.g., primary human fibroblasts) to rule out nonspecific toxicity. Measure lactate dehydrogenase (LDH) release to confirm membrane integrity. Use label-free techniques (e.g., impedance-based RTCA) to monitor real-time cell health. Disclose all cytotoxicity data, even if inconclusive, to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.